molecular formula C15H19N3O7 B1393626 Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate CAS No. 1283402-63-0

Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate

Cat. No. B1393626
M. Wt: 353.33 g/mol
InChI Key: MBRHMRYIWIDTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)aminoacetate is a chemical compound with the molecular formula C15H19N3O7 and a molecular weight of 353.33 . It is also known by its IUPAC name, Acetic acid, 2-[(1,1-dimethylethoxy)carbonylamino]-2-oxo-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a nitro group and a tert-butoxycarbonyl-protected amino group . The exact structure can be determined using techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 602.7±55.0 °C and a predicted density of 1.217±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 7.11±0.10 .

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken when handling it, as with all chemicals .

properties

IUPAC Name

ethyl 2-[(3-methyl-5-nitropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-6-24-13(20)12(19)17(14(21)25-15(3,4)5)11-9(2)7-10(8-16-11)18(22)23/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHMRYIWIDTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(C1=NC=C(C=C1C)[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate
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Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate
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Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate
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Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate
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Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate
Reactant of Route 6
Ethyl [(tert-butoxycarbonyl)(3-methyl-5-nitropyridin-2-yl)amino](oxo)acetate

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